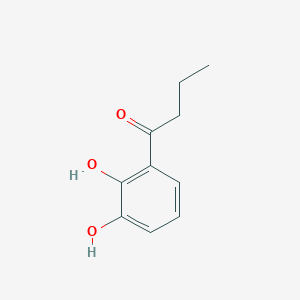

1-(2,3-Dihydroxyphenyl)butan-1-one

Beschreibung

1-(2,3-Dihydroxyphenyl)butan-1-one is an aromatic hydroxyketone featuring a butanone backbone substituted with a 2,3-dihydroxyphenyl group. This compound belongs to a broader class of phenolic ketones, characterized by their hydroxylated aromatic rings conjugated with ketone functionalities.

Such structural features are critical in pharmaceutical and agrochemical applications, where hydroxyl group positioning often dictates target binding and metabolic stability .

Eigenschaften

CAS-Nummer |

103324-17-0 |

|---|---|

Molekularformel |

C10H12O3 |

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

1-(2,3-dihydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H12O3/c1-2-4-8(11)7-5-3-6-9(12)10(7)13/h3,5-6,12-13H,2,4H2,1H3 |

InChI-Schlüssel |

PBJOJUHIGRHRCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1=C(C(=CC=C1)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydroxybenzaldehyde with butanone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 1-(2,3-Dihydroxyphenyl)butan-1-one may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Halogenated or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dihydroxyphenyl)butan-1-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, polymers, and other materials.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Aromatic Hydroxyketones

| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Ketone Position | Key Functional Groups |

|---|---|---|---|---|

| 1-(2,3-Dihydroxyphenyl)butan-1-one* | C₁₀H₁₂O₃ | 2,3-dihydroxy | C-1 | Phenyl, butanone, two -OH |

| 1-(2,6-Dihydroxyphenyl)butan-1-one | C₁₀H₁₂O₃ | 2,6-dihydroxy | C-1 | Phenyl, butanone, two -OH |

| 1-(2,3-Dihydroxyphenyl)-1,3-butanedione | C₁₀H₁₀O₄ | 2,3-dihydroxy | C-1 and C-3 | Phenyl, two ketones, two -OH |

| 2',3'-Dihydroxyacetophenone | C₈H₈O₃ | 2,3-dihydroxy | C-1 | Phenyl, acetophenone, two -OH |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | C₁₁H₁₄O₂ | 2-hydroxy | C-1 | Phenyl, branched alkyl, -OH |

Key Observations :

- Positional Isomerism : The 2,3-dihydroxy substitution (target compound) vs. 2,6-dihydroxy (, compound 4) alters hydrogen-bonding networks and electronic effects. The 2,3-dihydroxy configuration may favor intramolecular hydrogen bonding, reducing solubility compared to 2,6-isomers .

- Ketone vs. Diketone: 1-(2,3-Dihydroxyphenyl)-1,3-butanedione () has two ketone groups, enabling additional tautomerization and reactivity (e.g., enolate formation), unlike the single ketone in the target compound .

- Chain Length and Branching: 1-(2-Hydroxyphenyl)-3-methylbutan-1-one () features a branched alkyl chain, increasing lipophilicity and steric hindrance compared to the linear butanone chain in the target compound .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | logP (Predicted) | Notable Spectral Features (FT-IR) |

|---|---|---|---|---|

| 1-(2,3-Dihydroxyphenyl)butan-1-one* | Not reported | High (due to -OH groups) | ~1.2 | O-H stretch (~3200 cm⁻¹), C=O (~1700 cm⁻¹) |

| 1-(2,6-Dihydroxyphenyl)butan-1-one | Not reported | Moderate | ~1.5 | O-H stretch (~3200 cm⁻¹), C=O (~1680 cm⁻¹) |

| 2',3'-Dihydroxyacetophenone | Not reported | High | 1.6 | O-H stretch (~3300 cm⁻¹), C=O (~1660 cm⁻¹) |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | Not reported | Low | ~2.8 | O-H stretch (~3400 cm⁻¹), C=O (~1720 cm⁻¹) |

Key Findings :

- Hydrogen Bonding: Compounds with 2,3-dihydroxy groups (e.g., target compound) exhibit broader O-H stretches in FT-IR due to stronger intermolecular hydrogen bonding compared to mono-hydroxy analogs .

- Lipophilicity : The target compound’s logP (~1.2) is lower than 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (logP ~2.8), reflecting reduced membrane permeability but better water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.